N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

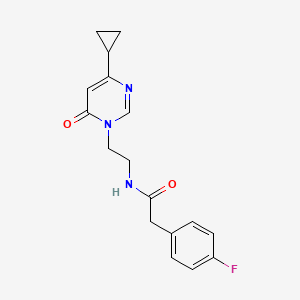

“N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide” is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a cyclopropyl group and an ethyl linker to a 4-fluorophenylacetamide moiety. The cyclopropyl group may enhance metabolic stability, while the 4-fluorophenyl moiety likely contributes to lipophilicity and target binding affinity .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-14-5-1-12(2-6-14)9-16(22)19-7-8-21-11-20-15(10-17(21)23)13-3-4-13/h1-2,5-6,10-11,13H,3-4,7-9H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCWGRMKMZKDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{19}F_{N}_{4}O. The compound features a pyrimidine ring, a cyclopropyl group, and an acetamide moiety, which contribute to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Chemical Formula | C₁₇H₁₉FN₄O |

| Structural Features | Cyclopropyl, Pyrimidine, Acetamide |

Initial studies suggest that this compound may act as an inhibitor of specific enzymes and receptors. Its structural features enable it to interact effectively with molecular targets, potentially modulating their activity. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.

Pharmacological Studies

Research has indicated various pharmacological effects associated with this compound:

- Anticonvulsant Activity :

-

Cytotoxicity and Antitumor Activity :

- Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary results indicate that structural modifications can enhance their antitumor efficacy.

-

Neuroprotective Effects :

- The compound's ability to influence neuronal pathways suggests potential neuroprotective benefits, particularly in conditions like neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Case Study 1 : A study on related pyrimidine derivatives revealed significant anticonvulsant activity in MES tests, suggesting that modifications in the acetamide group can enhance efficacy against seizures .

- Case Study 2 : Research focusing on the synthesis of new benzamide derivatives showed promising results in inhibiting cancer cell proliferation, highlighting the importance of structural diversity in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and research findings of “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide” with analogous compounds from literature:

Key Comparative Insights

Core Structure Variations: The target compound’s pyrimidinone core contrasts with tetrahydropyrido-pyrimidin (), benzothiazole (), and naphthyridine () scaffolds in analogues. Pyrimidinones are associated with enzyme inhibition (e.g., dihydrofolate reductase), while benzothiazoles often exhibit antimicrobial activity . The ethyl linker in the target compound may improve flexibility compared to rigid thioether () or sulfamoyl () linkers.

Substituent Effects :

- 4-Fluorophenyl vs. 3-Fluorophenyl : The para-fluorine position in the target compound may enhance binding to aromatic π-systems in target proteins compared to meta-substituted analogues ().

- Cyclopropyl vs. Ethyl/Methyl : Cyclopropane’s ring strain and steric effects could reduce metabolic oxidation compared to linear alkyl groups ().

Physicochemical Properties :

- The target compound’s estimated logP (~2.8) is lower than diphenylacetamide derivatives (e.g., , logP ~3.5) due to fewer aromatic rings.

- Goxalapladib () has a significantly higher molecular weight (718.80 vs. ~335.35), likely impacting bioavailability and blood-brain barrier penetration.

Therapeutic Implications: Unlike Goxalapladib (atherosclerosis, ), the target compound’s fluorophenyl and pyrimidinone motifs align with reported neuroactive or anti-inflammatory agents. The absence of sulfonamide or thioether groups (cf. ) may reduce off-target toxicity.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis route is unconfirmed, but analogous pyrimidinone derivatives are typically prepared via nucleophilic substitution or amide coupling ().

- Biological Data: No direct activity data exists for the target compound. However, fluorophenylacetamide derivatives show moderate-to-high affinity for serotonin receptors (5-HT2A/2C) and COX-2 inhibition ().

- Contradictions : While cyclopropane enhances stability in some contexts (), it may also introduce synthetic challenges, such as ring-opening under acidic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Core formation : Construct the pyrimidinone ring via cyclocondensation of hydrazine with β-keto esters or nitriles under reflux in ethanol (60–80°C, 6–12 hrs) .

- Alkylation : Introduce the ethyl linker using bromoethyl intermediates in DMF with K₂CO₃ as a base (room temperature, 24 hrs) .

- Acetylation : Attach the 4-fluorophenylacetamide group via coupling reactions (e.g., EDC/HOBt in DCM, 0°C to RT, 12–18 hrs) .

- Critical parameters : Solvent polarity (DMF vs. THF), temperature control during exothermic steps, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is structural integrity confirmed post-synthesis?

- Analytical techniques :

- NMR : Confirm regiochemistry via ¹H NMR (e.g., pyrimidinone NH signals at δ 10.2–12.5 ppm ).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay design :

- Enzyme inhibition : Test HDAC or kinase inhibition using fluorogenic substrates (e.g., HDAC-Glo™ assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. ethoxyphenyl substituents) affect target binding and pharmacokinetics?

- SAR strategies :

- Substituent variation : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding .

- LogP optimization : Introduce polar groups (e.g., morpholine) to improve solubility without compromising membrane permeability .

Q. What mechanisms explain contradictory bioactivity data across similar analogs?

- Case study : A 31% yield compound (CAS 921805-96-1) showed weak HDAC inhibition despite structural similarity .

- Resolution steps :

- Batch replication : Verify synthesis reproducibility (e.g., TLC monitoring at each step) .

- Off-target profiling : Screen against unrelated enzymes (e.g., PDE4, COX-2) to identify confounding interactions .

Q. How can metabolic stability and toxicity be systematically evaluated?

- In vitro ADMET :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- hERG inhibition : Patch-clamp assays to assess cardiac risk .

- In silico predictions : Use ADMET Predictor™ or ProTox-II for acute toxicity alerts .

Methodological Recommendations

- Contradiction analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Degradation studies : Perform forced degradation (acid/base/oxidative stress) to identify stability liabilities .

- In vivo PK : Conduct cassette dosing in rodents to assess bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.